molecular formula C17H12N2O4S B2908495 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one CAS No. 873589-16-3

6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one

Cat. No.: B2908495
CAS No.: 873589-16-3
M. Wt: 340.35
InChI Key: IIMCAUNDTJNDRQ-UHFFFAOYSA-N
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Description

6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methyl-1H-benzo[d]imidazole core, followed by sulfonylation and subsequent cyclization to form the chromenone ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as dyes, sensors, or catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and chromenone derivatives, such as:

  • 2-methyl-1H-benzo[d]imidazole
  • 2H-chromen-2-one
  • Sulfonylated imidazoles

Uniqueness

What sets 6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one apart is its combined structural features, which confer unique chemical and biological properties

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

6-(2-methylbenzimidazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-11-18-14-4-2-3-5-15(14)19(11)24(21,22)13-7-8-16-12(10-13)6-9-17(20)23-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMCAUNDTJNDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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